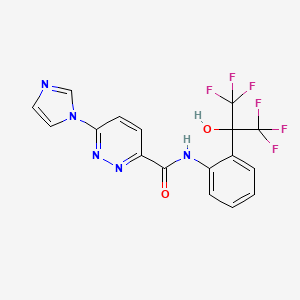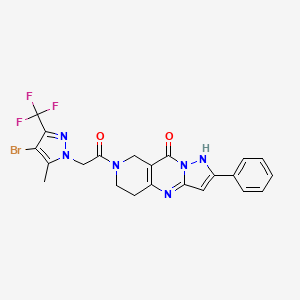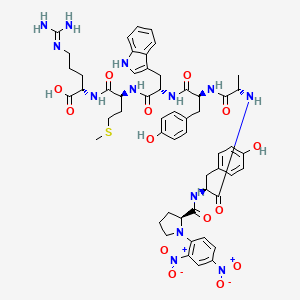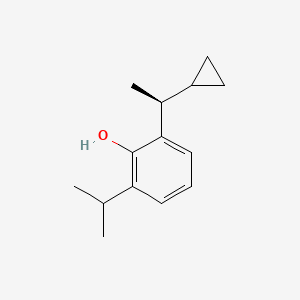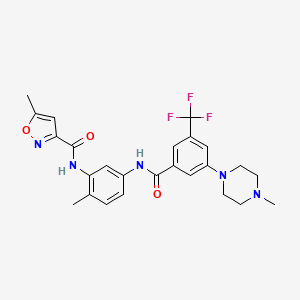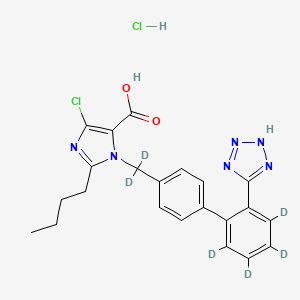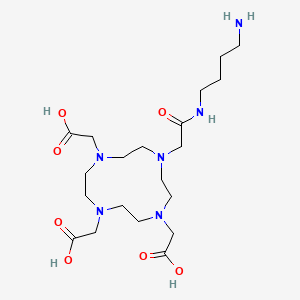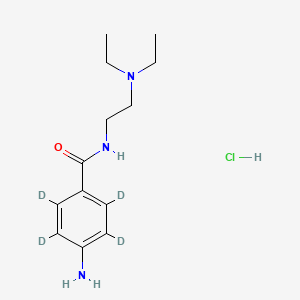
Procainamide-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procainamide-d4 (hydrochloride) is a deuterated form of procainamide hydrochloride, a medication primarily used to treat cardiac arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of procainamide due to its stability and distinguishable mass from the non-deuterated form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Procainamide-d4 (hydrochloride) can be synthesized through the deuteration of procainamide. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically involves the use of deuterated water (D2O) and deuterated acids or bases to facilitate the exchange.
Industrial Production Methods
Industrial production of procainamide-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete exchange of hydrogen atoms with deuterium. The final product is then purified using standard techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions
Procainamide-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Procainamide can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions can convert procainamide back to its parent amine.
Substitution: Substitution reactions can occur at the amine or aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: N-acetylprocainamide
Reduction: Parent amine (procainamide)
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Procainamide-d4 (hydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of procainamide.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their effects on procainamide metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of procainamide and its metabolites
Mécanisme D'action
Procainamide-d4 (hydrochloride) exerts its effects by blocking sodium channels in the neuronal membrane. This inhibition stabilizes the membrane and prevents the initiation and conduction of impulses, thereby exerting a local anesthetic action. The primary molecular targets are the voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons and cardiac cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: Another local anesthetic with a similar structure but shorter duration of action.
Quinidine: An antiarrhythmic agent with a similar mechanism but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and shorter duration compared to procainamide.
Uniqueness
Procainamide-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C13H22ClN3O |
|---|---|
Poids moléculaire |
275.81 g/mol |
Nom IUPAC |
4-amino-2,3,5,6-tetradeuterio-N-[2-(diethylamino)ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D; |
Clé InChI |
ABTXGJFUQRCPNH-VBMPRCAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)NCCN(CC)CC)[2H])[2H])N)[2H].Cl |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one](/img/structure/B12382744.png)
![disodium;[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B12382746.png)
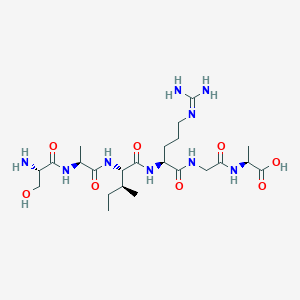
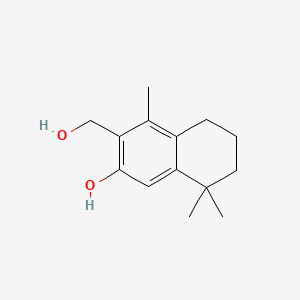
![(3R,4E,11S,14S,20S,23S,26S,29S,32S,35S,38S,44E,46R)-11-amino-26,32-bis[3-(diaminomethylideneamino)propyl]-23-(1H-imidazol-5-ylmethyl)-14-(1H-indol-3-ylmethyl)-35-(2-methylpropyl)-8,12,15,21,24,27,30,33,36,41,47-undecaoxo-7,42-dioxa-13,16,22,25,28,31,34,37,48-nonazatetracyclo[27.17.6.13,46.016,20]tripentaconta-4,44-diene-38-carboxamide](/img/structure/B12382782.png)
